molecular formula C11H21N3O3 B060322 1-Boc-Isonipecotic acid hydrazide CAS No. 187834-88-4

1-Boc-Isonipecotic acid hydrazide

Cat. No.: B060322
CAS No.: 187834-88-4
M. Wt: 243.3 g/mol
InChI Key: JLIKTOWFNQDEME-UHFFFAOYSA-N
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Description

1-Boc-Isonipecotic acid hydrazide is a chemical compound with the molecular formula C11H21N3O3 and a molecular weight of 243.3 g/mol . It is a derivative of isonipecotic acid, where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is converted to a hydrazide. This compound is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.

Mechanism of Action

1-Boc-Isonipecotic acid hydrazide, also known as tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate, is a chemical compound with the molecular formula C11H21N3O3 .

Target of Action

The primary target of isoniazid, a compound structurally similar to this compound, is the mycobacterial enzyme KatG . This enzyme plays a crucial role in the survival and virulence of Mycobacterium tuberculosis .

Mode of Action

Isoniazid is a prodrug that must be activated by bacterial catalase . The activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex

Biochemical Pathways

The activated form of isoniazid interferes with the synthesis of mycolic acid, a key component of the mycobacterial cell wall . This leads to inhibition of cell wall synthesis and results in bacterial cell death . It’s possible that this compound may affect similar biochemical pathways.

Pharmacokinetics

It’s known that the compound has a melting point of 104-106°c and a predicted boiling point of 4092±340 °C . It’s recommended to be stored in a dark place, under -20°C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.

Result of Action

The result of isoniazid’s action is the inhibition of mycobacterial growth, making it effective for the treatment of tuberculosis . If this compound has a similar mechanism of action, it may also have antimycobacterial effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-Isonipecotic acid hydrazide can be synthesized through several methods. One common route involves the reaction of 1-Boc-isonipecotic acid with hydrazine hydrate. The reaction typically occurs in a solvent such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-Isonipecotic acid hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azides, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted derivatives .

Scientific Research Applications

1-Boc-Isonipecotic acid hydrazide has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including its use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes

Comparison with Similar Compounds

    1-Boc-Piperidine-4-carboxylic acid hydrazide: Similar in structure but with different reactivity and applications.

    1-Boc-Piperidine-4-carbohydrazide: Another derivative with distinct properties and uses.

Uniqueness: 1-Boc-Isonipecotic acid hydrazide is unique due to its specific combination of the Boc-protected nitrogen and the hydrazide group. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-4-8(5-7-14)9(15)13-12/h8H,4-7,12H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIKTOWFNQDEME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627703
Record name tert-Butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187834-88-4
Record name tert-Butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of 1-tert-butyl 4-ethylpiperidine-1,4-dicarboxylate (21 g), hydrazine monohydrate (40 mL), and ethanol (200 mL) was heated and refluxed for 22 hours. After leaving to be cooled, the solvent was evaporated under reduced pressure, to the residue were added saturated brine and ethyl acetate, and the organic phase was separated. The organic phase was dried over magnesium sulfate and the solvent was evaporated under reduced pressure. To the residue was added diisopropyl ether, followed by stirring for 1 hour, and the resulting solid was collected by filtration and dried under reduced pressure to obtain tert-butyl 4-(hydrazinocarbonyl)piperidine-1-carboxylate (17.8 g).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

100 g piperidine-1,4-dicarboxylic acid 1-tert-butyl ester was dissolved in 100 mL methanol and 100 mL hydrazine monohydrate was added. The mixture was reflux overnight. The reaction was cooled to RT and then the solvent was removed under vacuum to give 95 g of the desired product. Rf: 0.2 (DCM/MeOH=20/1)
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (120 g, 520 mmol) in DCM (250 mL) was added carbonyldiimidazole (96 g, 590 mmol) in portions at room temperature. After 30 minutes, the reaction mixture was added to a freshly prepared solution of hydrazine (27 g, 840 mmol) in DCM (100 mL). After 30 minutes, the reaction was washed with a saturated solution of sodium carbonate, brine, dried over sodium sulfate, filtered and concentrated. The resulting solid was suspended in ether and filtered to give tert-butyl 4-(hydrazinocarbonyl)piperidine-1-carboxylate as a white solid. 1H NMR (400 MHz, DMSO-d6): δ 9.00 (s, 1H), 4.15-4.10 (s, 2H), 3.95-3.90 (m, 2H), 2.80-2.60 (m, 2H), 2.25-2.20 (m, 1H), 1.62-1.55 (m, 2H), 1.40 (s, 9H).
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
96 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Carbonyl diimidazole (3.57 g, 22 mmol) was added to a solution of 1-(tert-butoxycarbonyl)-piperidine-4-carboxylic acid (4.59 g, 20 mmol) in methylene chloride (50 mL) and stirred for two hours until gas evolution ceased. Then hydrazine (0.8 mL, ˜26 mmol) was added to the reaction and the reaction was stirred at room temperature for another two hours. The reaction was diluted with more methylene chloride and washed with sat'd aqueous NaHCO3. The organic layer was dried over anhydrous Na2SO4, filtered and the solvent evaporated to give a viscous residue. Trituration with diethyl ether afforded tert-butyl 4-(hydrazinocarbonyl)-piperidine-1-carboxylate as an off-white solid. 1H NMR (500 MHz, CDCl3): 6.77 (1H, br s), 4.15 (2H, br s), 3.90 (2H, v br s), 2.75 (2H, b s), 2.22 (1H, m), 1.78 (2H, br d, J=11.9 Hz), 1.66 (2H, br q, J=12.2 Hz, J=27.5 Hz), 1.47 (9H, s).
Quantity
3.57 g
Type
reactant
Reaction Step One
Quantity
4.59 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
Type
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Reaction Step Four

Synthesis routes and methods V

Procedure details

To a stirred solution of 1-tert-butyl 4-ethylpiperidine-1,4-dicarboxylate (10 g, 38.9 mmol, 1.0 eq) in EtOH (100 mL) was added hydrazine hydrate (18.67 g, 389 mmol, 10 eq.) and the mixture was refluxed for 8 h. The reaction was cooled to room temperature and evaporation of the solvent gave a viscous liquid which was dissolved in CH2Cl2, washed with water (3×50 mL) then brine (50 mL). The organic layers were combined, dried over Na2SO4, the solvent evaporated leaving a yellowish oil, which upon addition of a few drops of acetonitrile and re-evaporation, yielded the title compound (8.6 g, 35.3 mmol) MS (m/z, MH−): 242.2.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
18.67 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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